REACTION_CXSMILES
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[Cl:1]C1C=C2C(C(=O)C(C(O)=O)=CN2C2C=CC=C(F)C=2)=CC=1.[F:23][C:24]1[CH:29]=[CH:28][C:27]([N:30]2[C:39]3[C:34](=[CH:35][CH:36]=[C:37](C4C=CN=CC=4)[CH:38]=3)[C:33](=[O:46])[C:32]([C:47]([NH2:49])=[O:48])=[CH:31]2)=[CH:26][CH:25]=1>>[Cl:1][C:37]1[CH:38]=[C:39]2[C:34]([C:33](=[O:46])[C:32]([C:47]([NH2:49])=[O:48])=[CH:31][N:30]2[C:27]2[CH:28]=[CH:29][C:24]([F:23])=[CH:25][CH:26]=2)=[CH:35][CH:36]=1
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Name
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7-chloro-1,4-dihydro1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxylic acid
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Quantity
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7.36 g
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Type
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reactant
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Smiles
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ClC1=CC=C2C(C(=CN(C2=C1)C1=CC(=CC=C1)F)C(=O)O)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)N1C=C(C(C2=CC=C(C=C12)C1=CC=NC=C1)=O)C(=O)N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was obtained (7.14 g) as a colorless solid, m.p. 294-296° C. when
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Type
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CUSTOM
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Details
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recrystallized from DMF
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Type
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CUSTOM
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Details
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R=H, R1 =3-FC6H4, R2 =H, R6H, R7 4 -pyridinyl]was prepared from 4.13 g 7-chloro-1,4-dihydro-1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxamide, 3.78 g 4-trimethylstannylpyridine and 0.46 g dichloro-bis-triphenylphosphine palladium according to the procedure of Example 37, part (c)
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Name
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|
Type
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product
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Smiles
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ClC1=CC=C2C(C(=CN(C2=C1)C1=CC=C(C=C1)F)C(=O)N)=O
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Name
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Type
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product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |